molecular formula C8H21NSi B8360809 N-(trimethylsilyl)methyl-1-butanamine

N-(trimethylsilyl)methyl-1-butanamine

Cat. No.: B8360809
M. Wt: 159.34 g/mol
InChI Key: XBTOJYQRFMCBBN-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)methyl-1-butanamine, identified with the molecular formula C8H20LiNSi, is a specialized organolithium reagent used in advanced synthetic chemistry . Compounds of this class, which feature a trimethylsilylmethyl group, are of significant value in synthesis due to their unique reactivity. Specifically, trimethylsilyl derivatives are widely employed as protecting groups for sensitive functional groups like alcohols, phenols, and amines, allowing for selective reactions elsewhere in a complex molecule . Furthermore, the chemistry of silyl ketene acetals and related species is fundamental to Group Transfer Polymerization (GTP), a living chain polymerization technique used for synthesizing polymers with controlled architectures and narrow molecular weight distributions . This reagent must be handled under rigorously dry and inert conditions, as organolithium and silyl-based compounds are typically moisture-sensitive and reactive to protic substances . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H21NSi

Molecular Weight

159.34 g/mol

IUPAC Name

N-(trimethylsilylmethyl)butan-1-amine

InChI

InChI=1S/C8H21NSi/c1-5-6-7-9-8-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

XBTOJYQRFMCBBN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-sec-Butyl(trimethylsilyl)amine

  • IUPAC Name : N-trimethylsilylbutan-2-amine
  • Molecular Formula : C₇H₁₉NSi
  • Key Differences: Structural isomerism: The butyl chain is branched (sec-butyl) instead of linear (n-butyl). Boiling Point/Density: Data unavailable in evidence, but branching typically lowers boiling points compared to linear isomers .

N-[(Triethoxysilyl)methyl]butylamine

  • Molecular Formula: C₁₁H₂₇NO₃Si
  • Key Differences :
    • The silyl group is triethoxysilyl (–Si(OCH₂CH₃)₃) instead of trimethylsilyl.
    • Impact :
  • Hydrolysis Stability : Triethoxysilyl groups are more prone to hydrolysis due to labile ethoxy groups, unlike stable methyl groups in trimethylsilyl derivatives.
  • Applications : Used as a silane coupling agent in materials science, whereas trimethylsilyl derivatives are preferred in protecting-group chemistry .
    • Physical Properties :
Property N-(Trimethylsilyl)methyl-1-butanamine N-[(Triethoxysilyl)methyl]butylamine
Boiling Point Not reported 246.8°C at 760 mmHg
Density Not reported 0.911 g/cm³
Refractive Index Not reported 1.428

.

N-Benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine

  • Molecular Formula : C₁₈H₂₅NSi
  • Key Differences :
    • Incorporates benzyl and phenyl groups, increasing aromaticity and steric bulk.
    • Impact :
  • Lipophilicity : Enhanced due to aromatic rings, improving membrane permeability in drug design.
  • Reactivity : Bulky substituents may hinder nucleophilic reactions at the nitrogen center.
    • Applications : Used in asymmetric catalysis and as intermediates in bioactive molecule synthesis .

n-Butylamine

  • Molecular Formula : C₄H₁₁N
  • Key Differences :
    • Lacks the trimethylsilyl group.
    • Impact :
  • Basicity : n-Butylamine (pKa ~10.6) is significantly more basic than its silylated counterpart due to the electron-withdrawing effect of the silyl group.
  • Volatility : Higher volatility (boiling point: 78°C) compared to silylated derivatives, which likely have higher boiling points due to increased molecular weight .

Reactivity and Stability Comparisons

  • Hydrolysis Stability: Trimethylsilyl amines are hydrolytically stable under neutral conditions but decompose in acidic or basic media to yield silanols and amines. Triethoxysilyl analogues hydrolyze more readily, releasing ethanol and forming siloxane networks .
  • Thermal Stability :
    • Trimethylsilyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ethoxy-substituted silanes .

Preparation Methods

Alkylation of 1-Butanamine with Chloromethyltrimethylsilane

The most direct route involves the nucleophilic substitution of 1-butanamine with chloromethyltrimethylsilane (ClCH2_2SiMe3_3). This method exploits the amine’s nucleophilicity to displace the chloride, forming the desired secondary amine:

n-BuNH2+ClCH2SiMe3n-BuNHCH2SiMe3+HCl\text{n-BuNH}2 + \text{ClCH}2\text{SiMe}3 \rightarrow \text{n-BuNHCH}2\text{SiMe}_3 + \text{HCl}

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or toluene under anhydrous conditions.

  • Base : Triethylamine (Et3_3N) or potassium carbonate (K2_2CO3_3) to neutralize HCl.

  • Temperature : 60–80°C under reflux for 12–24 hours.

Challenges :

  • Competing over-alkylation to form tertiary amines if excess ClCH2_2SiMe3_3 is used.

  • Moisture sensitivity of chloromethyltrimethylsilane, necessitating inert atmospheres.

Optimization :

  • Stoichiometric control (1:1 molar ratio of amine to alkylating agent).

  • Gradual addition of the alkylating agent to minimize exothermic side reactions.

Transition-Metal Catalyzed Hydroaminomethylation

Rhodium-catalyzed hydroaminomethylation offers a versatile approach to incorporate silyl groups into amine frameworks. This method, highlighted in transition-metal catalysis reviews, involves three steps: hydroformylation, condensation, and hydrogenation. For this compound, a silyl-substituted alkene (e.g., CH2_2=CHSiMe3_3) reacts with 1-butanamine under syngas (CO/H2_2):

CH2=CHSiMe3+n-BuNH2+CO+H2Rh catalystn-BuNHCH2CH2SiMe3\text{CH}2\text{=CHSiMe}3 + \text{n-BuNH}2 + \text{CO} + \text{H}2 \xrightarrow{\text{Rh catalyst}} \text{n-BuNHCH}2\text{CH}2\text{SiMe}_3

Catalytic System :

  • Catalyst : Rhodium complexes (e.g., [Rh(nbd)2_2]SbF6_6) with π-accepting ligands like BTPP (bis(tert-butyl)phenylphosphine).

  • Ligand Role : Enhances linear selectivity (>99:1) by stabilizing transition states through steric and electronic effects.

Conditions :

  • Pressure : 10–30 bar syngas.

  • Temperature : 80–120°C.

  • Yield : Up to 97% with 98.5% selectivity.

Advantages :

  • Tunable selectivity via ligand design.

  • Compatibility with functionalized alkenes.

Advanced Methodologies and Mechanistic Insights

Reductive Amination of Silyl-Containing Carbonyls

This two-step method condenses 1-butanamine with a silyl-substituted aldehyde (e.g., (Me3_3Si)CH2_2CHO) to form an imine intermediate, which is reduced to the amine:

n-BuNH2+(Me3Si)CH2CHOn-BuN=CHCH2SiMe3NaBH4n-BuNHCH2CH2SiMe3\text{n-BuNH}2 + (\text{Me}3\text{Si})\text{CH}2\text{CHO} \rightarrow \text{n-BuN=CHCH}2\text{SiMe}3 \xrightarrow{\text{NaBH}4} \text{n-BuNHCH}2\text{CH}2\text{SiMe}_3

Challenges :

  • Limited availability of silyl-substituted aldehydes.

  • Lower yields (~70%) due to imine stability issues.

Comparative Analysis of Synthetic Routes

Method Yield Selectivity Complexity Cost
Alkylation with ClCH2_2SiMe3_385–90%HighLowModerate
Hydroaminomethylation90–97%>99%HighHigh
HMDS Transsilylation60–70%ModerateModerateLow
Reductive Amination65–75%LowModerateHigh

Key Observations :

  • Transition-metal catalysis offers superior selectivity but demands specialized equipment.

  • Alkylation balances simplicity and efficiency for lab-scale synthesis.

Catalytic and Reaction Parameter Optimization

Role of Catalyst Composition in Hydroaminomethylation

Rhodium catalysts paired with bulky, electron-deficient ligands (e.g., BTPP) suppress branching and enhance linear product formation. For instance, using [Rh(nbd)2_2]SbF6_6 with BTPP achieves turnover numbers (TON) >1,000 and selectivity >99:1.

Mechanistic Highlights :

  • Hydroformylation : Alkene insertion into Rh–H forms a silyl-alkyl intermediate.

  • Reductive Amination : CO insertion and hydrogenation yield the linear amine.

Solvent and Temperature Effects in Alkylation

Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing ionic intermediates. Elevated temperatures (80°C) reduce reaction times but risk decomposition. A balance of 60°C in THF optimizes yield and purity.

Industrial and Scalability Considerations

Large-Scale Alkylation Processes

Industrial setups utilize continuous-flow reactors to manage exothermicity and improve mixing. For example, a tubular reactor with in-line HCl scrubbing achieves 95% conversion at 0.5 MPa.

Cost Drivers :

  • Chloromethyltrimethylsilane availability (~$200/kg at lab scale).

  • Catalyst recycling in hydroaminomethylation reduces Rhodium costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(trimethylsilyl)methyl-1-butanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of trimethylsilyl-substituted aldehydes/ketones with 1-butanamine. Sodium cyanoborohydride in methanol/ethanol at controlled temperatures (20–40°C) is effective for reducing steric hindrance from the trimethylsilyl group . Alternative routes include nucleophilic substitution of silyl halides with butanamine derivatives under inert atmospheres to prevent hydrolysis .
  • Key Considerations : Monitor reaction progress using GC-MS or LC-MS to track intermediate formation. Yield optimization requires precise control of stoichiometry, pH (~6–7), and moisture exclusion .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

  • Methodology : ¹H and ¹³C NMR are critical for structural confirmation. The trimethylsilyl group shows a singlet at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The methylene bridge (-CH2-) adjacent to the silyl group resonates at 1.5–2.5 ppm (¹H), while butanamine protons appear as multiplet signals between 1.0–3.0 ppm .
  • Data Interpretation : Compare with databases (e.g., NIST Chemistry WebBook) to validate shifts and rule out impurities like unreacted silanes or amine byproducts .

Q. What are the stability challenges of this compound under ambient conditions?

  • Methodology : Conduct accelerated stability studies in varying humidity and temperature. The silyl group is prone to hydrolysis, leading to silanol formation. Use Karl Fischer titration to quantify water content in storage solvents (e.g., dry THF or hexane) .
  • Mitigation : Store under argon at –20°C. Silica gel TLC or FT-IR can detect degradation products (e.g., Si-OH stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the compound’s reactivity in catalytic systems?

  • Mechanistic Insight : The electron-donating silyl group enhances nucleophilicity at the adjacent methylene carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric bulk may hinder coordination in metal-catalyzed reactions .
  • Experimental Design : Compare reaction rates with non-silylated analogs using kinetic studies (e.g., UV-Vis monitoring). DFT calculations (e.g., B3LYP/6-31G*) can model steric/electronic effects .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., amine oxidases) to assess binding affinity. QSAR models trained on analogs (e.g., pyridinyl- or benzodioxolyl-substituted amines) can predict toxicity or metabolic pathways .
  • Validation : Cross-reference with in vitro assays (e.g., cytochrome P450 inhibition) to refine computational predictions .

Q. How do contradictory data on the compound’s toxicity arise, and how should they be resolved?

  • Analysis : Discrepancies may stem from impurities (e.g., residual silanes) or assay variability (e.g., cell line sensitivity). Conduct purity checks via HPLC and replicate studies across multiple models (e.g., zebrafish embryos vs. mammalian cell lines) .
  • Framework : Apply EPA HTFOEL guidelines for carcinogenic risk assessment, using IRIS-derived slope factors and MAK values for occupational exposure limits .

Methodological Challenges & Best Practices

  • Synthesis Reproducibility : Document exact stoichiometry and moisture control measures. Use anhydrous solvents and Schlenk-line techniques for air-sensitive steps .
  • Data Contradictions : Employ orthogonal characterization (e.g., NMR, X-ray crystallography) and share raw data via repositories (e.g., PubChem) to enhance reproducibility .

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